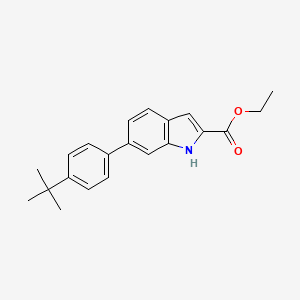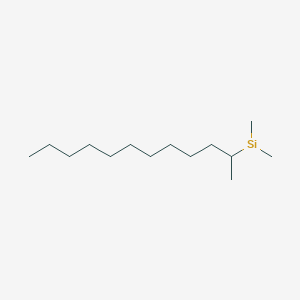![molecular formula C9H27NOSi2Sn B14228459 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine CAS No. 499242-95-4](/img/structure/B14228459.png)
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine is a complex organosilicon compound that features both silicon and tin atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine typically involves the reaction of trimethylsilylamine with trimethylstannyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(CH3)3SiNH2+(CH3)3SnCl→(CH3)3SiN[(CH3)3Sn]O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol and stannic oxide.
Reduction: Reduction reactions can yield simpler organosilicon and organotin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol and stannic oxide.
Reduction: Simpler organosilicon and organotin compounds.
Substitution: Various organosilicon and organotin derivatives depending on the substituent introduced.
科学的研究の応用
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon and organotin compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique structural properties.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties to the final product.
作用機序
The mechanism of action of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine involves its interaction with specific molecular targets. The silicon and tin atoms within the compound can form bonds with various substrates, facilitating reactions that lead to the desired effects. The pathways involved may include:
Bond Formation: The compound can form stable bonds with other molecules, leading to the formation of new compounds.
Catalysis: It can act as a catalyst in certain reactions, enhancing the reaction rate without being consumed in the process.
類似化合物との比較
Similar Compounds
Trimethylsilylamine: A simpler organosilicon compound without the tin atom.
Trimethylstannyl chloride: An organotin compound without the silicon atom.
Hexamethyldisilazane: Another organosilicon compound with different functional groups.
Uniqueness
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine is unique due to the presence of both silicon and tin atoms within its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements.
特性
CAS番号 |
499242-95-4 |
|---|---|
分子式 |
C9H27NOSi2Sn |
分子量 |
340.20 g/mol |
IUPAC名 |
[dimethyl-[trimethylsilyl(trimethylstannyloxy)amino]silyl]methane |
InChI |
InChI=1S/C6H18NOSi2.3CH3.Sn/c1-9(2,3)7(8)10(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1 |
InChIキー |
BETRROCNEAIHCA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N(O[Sn](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
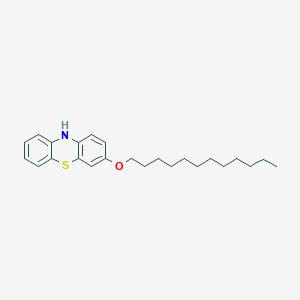
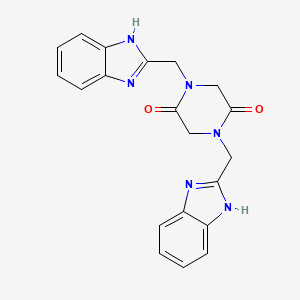
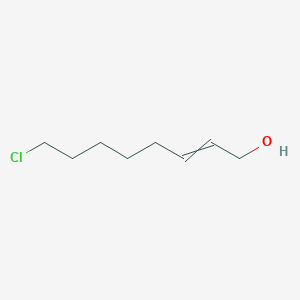
![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)
